![molecular formula C9H18ClNO B2983165 cis-1-Azaspiro[4.5]decan-8-ol hydrochloride CAS No. 2098016-73-8](/img/structure/B2983165.png)
cis-1-Azaspiro[4.5]decan-8-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “cis-1-Azaspiro[4.5]decan-8-ol hydrochloride” is C9H18ClNO. Its InChI code is 1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
“Cis-1-Azaspiro[4.5]decan-8-ol hydrochloride” is a powder with a molecular weight of 191.7 . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
A study by Krueger et al. (2019) focused on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-one derivatives. This research provides insights into the configurations, conformations, and crystal packing effects of these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis and drug design (Krueger, A. Kelling, T. Linker, & U. Schilde, 2019).
Antiviral Activity
Apaydın et al. (2019) synthesized and evaluated 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their activity against human coronavirus and influenza virus. Several compounds showed inhibition of human coronavirus 229E replication, highlighting the potential of these structures for antiviral drug development (Çağla Begüm Apaydın, N. Cesur, Annelies Stevaert, L. Naesens, & Z. Cesur, 2019).
Receptor Agonist Discovery
Röver et al. (2000) discovered high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, based on the 1,3,8-triazaspiro[4.5]decan-4-one structure. These compounds exhibit selective agonist activity, which could be leveraged in developing new treatments for pain and disorders involving the nociceptin receptor (S. Röver, G. Adam, A. Cesura, et al., 2000).
Synthesis and Characterization
Zhang Feng-bao (2006) reported on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, demonstrating its utility as a bifunctional synthetic intermediate for creating various organic chemicals, including pharmaceutical intermediates. This underscores the compound's importance in synthetic organic chemistry (Zhang Feng-bao, 2006).
Anticancer Activity
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to high inhibitory activities, indicating the potential of these structures in anticancer drug development (E. M. Flefel, W. El‐Sayed, A. Mohamed, et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Eigenschaften
IUPAC Name |
1-azaspiro[4.5]decan-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKGUWMCWRDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.